1-(3,4-Dimethylphenyl)-4-(4-iodobenzenesulfonyl)piperazine
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Overview
Description
1-(3,4-Dimethylphenyl)-4-(4-iodobenzenesulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 3,4-dimethylphenyl group and a 4-iodobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-4-(4-iodobenzenesulfonyl)piperazine typically involves a multi-step process:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 3,4-Dimethylphenyl Group: The piperazine ring is then reacted with 3,4-dimethylphenyl halide in the presence of a base such as potassium carbonate to introduce the 3,4-dimethylphenyl group.
Introduction of 4-Iodobenzenesulfonyl Group: Finally, the compound is reacted with 4-iodobenzenesulfonyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-4-(4-iodobenzenesulfonyl)piperazine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom, using nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate or primary amines in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the iodine atom.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-4-(4-iodobenzenesulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-4-(4-iodobenzenesulfonyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethylphenyl)-4-(4-bromobenzenesulfonyl)piperazine
- 1-(3,4-Dimethylphenyl)-4-(4-chlorobenzenesulfonyl)piperazine
- 1-(3,4-Dimethylphenyl)-4-(4-fluorobenzenesulfonyl)piperazine
Uniqueness
1-(3,4-Dimethylphenyl)-4-(4-iodobenzenesulfonyl)piperazine is unique due to the presence of the iodine atom, which can undergo specific reactions not possible with other halogens. This makes it a valuable compound for targeted chemical modifications and applications in various fields.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(4-iodophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IN2O2S/c1-14-3-6-17(13-15(14)2)20-9-11-21(12-10-20)24(22,23)18-7-4-16(19)5-8-18/h3-8,13H,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRABCDDTWYGJQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)I)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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